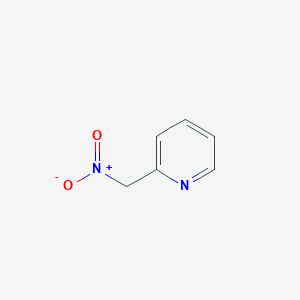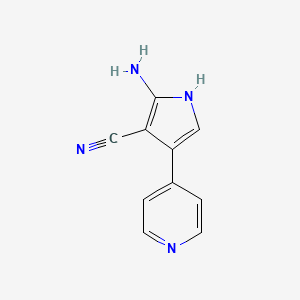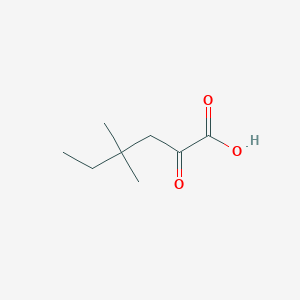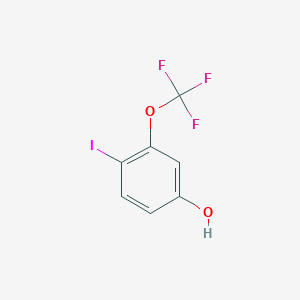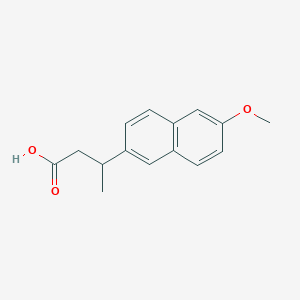
3-(6-Methoxynaphthalen-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxynaphthalen-2-yl)butanoic acid is a chemical compound known for its potent inhibitory activity against aldo-keto reductase 1C3 (AKR1C3). This compound is a derivative of naproxen, where the methyl group of R-naproxen is replaced by an ethyl group . It has shown significant selectivity for AKR1C3 over other AKR1C enzymes .
Preparation Methods
The synthesis of 3-(6-Methoxynaphthalen-2-yl)butanoic acid involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the naphthalene ring: The naphthalene ring is synthesized through a series of reactions involving aromatic compounds.
Butanoic acid addition: The final step involves the addition of a butanoic acid group to the methoxynaphthalene structure.
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
3-(6-Methoxynaphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a selective inhibitor in various chemical reactions and studies.
Industry: The compound’s selective inhibition properties make it useful in developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)butanoic acid involves its selective inhibition of AKR1C3. AKR1C3 converts Delta(4)-androstene-3,17-dione and 5alpha-androstane-3,17-dione to testosterone and 5alpha-dihydrotestosterone, respectively . By inhibiting AKR1C3, this compound blocks the production of these androgens, which are crucial for the progression of CRPC .
Comparison with Similar Compounds
3-(6-Methoxynaphthalen-2-yl)butanoic acid is compared with other naproxen analogues. Its uniqueness lies in its selective inhibition of AKR1C3 over other AKR1C enzymes . Similar compounds include:
Naproxen: A non-selective inhibitor with broader activity.
Indomethacin: Another inhibitor of AKR1C3 but with different selectivity and activity profiles.
This compound’s selectivity and potency make it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-10(7-15(16)17)11-3-4-13-9-14(18-2)6-5-12(13)8-11/h3-6,8-10H,7H2,1-2H3,(H,16,17) |
InChI Key |
KICLCROPQRXEID-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


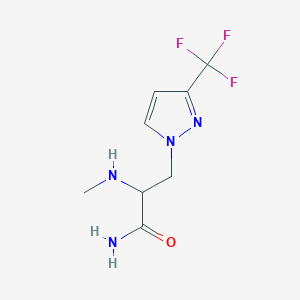
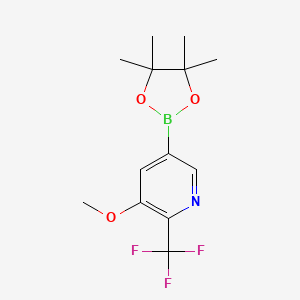
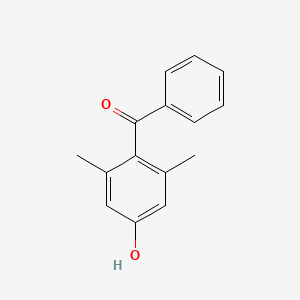
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)
